4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Description
Properties
CAS No. |
16588-43-5 |
|---|---|
Molecular Formula |
C18H13N5O3S2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H13N5O3S2/c24-16-8-7-15(14-2-1-9-19-17(14)16)22-21-12-3-5-13(6-4-12)28(25,26)23-18-20-10-11-27-18/h1-11,24H,(H,20,23) |
InChI Key |
IQEOBFBZYOOSSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Biological Activity
The compound 4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide , with CAS number 16588-43-5 , is a hybrid molecule that combines the pharmacophoric elements of quinoline, thiazole, and sulfonamide. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
| Property | Value |
|---|---|
| Molecular Formula | C18H13N5O3S2 |
| Molecular Weight | 411.45752 g/mol |
| CAS Number | 16588-43-5 |
| LogP | 3.33120 |
| PSA (Polar Surface Area) | 86.94000 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide. The compound's structure suggests a potential for activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study published in RSC Advances, derivatives of thiazole and sulfonamide were synthesized and tested for their antibacterial activity. Notably, compounds with specific substitutions demonstrated significant antibacterial effects:
- Isopropyl substituted derivative : Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .
This indicates that structural modifications can enhance the biological activity of similar compounds.
The proposed mechanism for the antibacterial activity of this compound involves interference with bacterial cell wall synthesis and function. The thiazole moiety is known for its ability to inhibit key enzymes involved in bacterial metabolism, while the sulfonamide group may disrupt folate synthesis pathways.
Anticancer Activity
Research into the anticancer properties of similar sulfonamide derivatives suggests potential applications in oncology. For instance, studies have shown that certain sulfonamide derivatives can inhibit cancer cell proliferation through apoptosis induction.
Experimental Findings
A study investigating various benzenesulfonamide derivatives demonstrated that some compounds significantly reduced cell viability in cancer cell lines:
- Cell Line Tested : MCF-7 (breast cancer)
The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.
Chemical Reactions Analysis
Key Steps:
-
Hydrazone Formation : The hydrazinyl group is introduced via condensation of 8-oxoquinoline-5-carbaldehyde with a hydrazine derivative (e.g., benzenesulfonohydrazide) under reflux in ethanol. This forms the (2Z)-hydrazone configuration, confirmed by NMR and mass spectrometry .
-
Sulfonamide Coupling : The benzenesulfonamide moiety is coupled to the thiazole ring via nucleophilic substitution. For example, sulfonyl chlorides react with 2-aminothiazole derivatives in the presence of a base (e.g., triethylamine) .
Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Hydrazone formation | Ethanol, reflux (5–6 h) | 75–85 | Recrystallization |
| Sulfonamide coupling | DCM, TEA, RT (12 h) | 60–70 | Column chromatography |
Hydrazinyl-Quinoline Moiety
-
Acid/Base Sensitivity : The hydrazone linkage (C=N) undergoes hydrolysis under strongly acidic (HCl) or basic (NaOH) conditions, regenerating the aldehyde and hydrazine .
-
Coordination Chemistry : The nitrogen atoms in the hydrazone and quinoline groups act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential bioactivity .
Sulfonamide Group
-
Hydrogen Bonding : The sulfonamide (-SO₂NH-) participates in hydrogen bonding with biological targets (e.g., carbonic anhydrase) .
-
Electrophilic Substitution : The benzene ring undergoes nitration or halogenation at the para position relative to the sulfonamide group .
Derivatization and Functionalization
The compound serves as a precursor for further modifications:
Thiazole Ring Modifications
-
Alkylation : The thiazole NH reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives .
-
Cross-Coupling : Suzuki-Miyaura coupling introduces aryl groups at the thiazole C5 position.
Quinoline Oxidation
-
The 8-oxo group undergoes reduction with NaBH₄ to form 8-hydroxyquinoline derivatives, altering metal-binding properties .
Degradation Pathways
-
Photodegradation : Exposure to UV light induces cleavage of the hydrazone bond, forming quinoline and sulfonamide fragments .
-
Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃ gases (TGA data).
Biological Interaction Mechanisms
While not directly a chemical reaction, the compound’s interactions with enzymes involve reversible binding:
-
Carbonic Anhydrase Inhibition : The sulfonamide group coordinates with Zn(II) in the enzyme’s active site, mimicking native substrate binding .
-
Antimicrobial Activity : The thiazole ring disrupts bacterial folate synthesis via competitive inhibition .
Analytical Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (hydrazone CH=N) | |
| IR | 3300 cm⁻¹ (NH stretch), 1157 cm⁻¹ (S=O) | |
| Mass Spectrometry | [M+H]⁺ m/z 427.1 (calculated: 427.4) |
Comparison with Similar Compounds
Key Observations :
- The target compound shares a benzenesulfonamide core and hydrazinyl linker with AL106 and 6a, but differs in heterocyclic substituents (8-oxoquinoline vs. pyrazolone or thiadiazole).
- Synthesis typically involves diazotization, coupling, or hydrazide condensation, with the choice of heterocycle influencing reaction conditions .
Anticancer Activity
- AL106 : Exhibits anti-glioblastoma (GBM) activity with an IC50 of 58.6 µM in U87 cells. Binds TrkA via hydrophobic interactions (Tyr359, Ile374) and charged interactions (Gln369), showing lower toxicity than cisplatin .
- Target Compound: No direct anticancer data are reported, but the 8-oxoquinoline moiety may enhance DNA intercalation, similar to anthracyclines.
Antibacterial Activity
- 6a : Inhibits bacterial folate synthesis by targeting dihydropteroate synthase (DHPS), a mechanism shared with sulfonamide antibiotics .
- Sulfadiazine-Pyrazole Prodrug (): Shows moderate antibacterial activity against E. coli and S. aureus (MIC: 8–32 µg/mL).
Enzyme Inhibition
- AL106 : TrkA inhibition with binding energy of −8.2 kcal/mol, comparable to kinase inhibitors like entrectinib .
- Pyrazolone-Sulfonamide Hybrids () : Act as carbonic anhydrase IX inhibitors (IC50: 12–45 nM), leveraging sulfonamide’s affinity for zinc-containing enzymes .
Pharmacological and ADMET Profiles
*Predicted using QSAR models from benzenesulfonamide analogs .
Key Findings :
- AL106’s favorable ADMET profile (low toxicity, high solubility) makes it a clinical trial candidate .
- The target compound’s higher LogP may improve blood-brain barrier penetration but reduce aqueous solubility.
Structural and Mechanistic Insights
- Hydrazinyl Tautomerism: Similar to hydrazinecarbothioamides (), the target compound’s hydrazinyl group may exist in keto-enol tautomeric forms, affecting binding to biological targets .
- Metal Chelation: The hydrazinyl-quinoline system in the target compound could chelate transition metals (e.g., Co²⁺), as seen in sulfadiazine-pyrazole Co(II) complexes () .
Q & A
Q. Advanced
- Molecular docking (AutoDock Vina) : Use the hydrazinylidene moiety as a hydrogen-bond donor to model interactions with enzyme active sites (e.g., kinases). Validate docking poses with MD simulations (NAMD, 100 ns) to assess stability .
- Pharmacophore mapping : Align the sulfonamide and thiazole groups with known inhibitors (e.g., carbonic anhydrase) to prioritize derivatives .
How to optimize reaction yields during sulfonamide coupling?
Basic
Low yields often stem from incomplete activation. Improve by:
- Excess reagents : Use 1.2 equivalents of 1,3-thiazol-2-amine to drive the reaction .
- Temperature control : Maintain reflux at 110–120°C in acetic acid to prevent side reactions .
- Workup : Precipitate the product by adjusting pH to 8–9 with ammonia .
How to design derivatives for structure-activity relationship (SAR) studies?
Q. Advanced
- Core modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the quinoline ring to enhance target affinity .
- Bioisosteric replacement : Substitute the thiazole with 1,3,4-oxadiazole to improve metabolic stability .
- In vitro testing : Screen derivatives against cancer cell lines (e.g., MCF-7) using MTT assays to correlate substituents with IC₅₀ values .
What purification methods ensure high purity for biological assays?
Q. Basic
- Recrystallization : Use methanol/water (3:1) for high recovery of crystalline products .
- Column chromatography : Employ silica gel (200–300 mesh) with ethyl acetate/hexane (1:2) for polar impurities .
How to address instability during storage?
Q. Basic
- Storage conditions : Keep in amber vials under argon at –20°C to prevent oxidation of the hydrazinylidene group .
- Lyophilization : Convert to a stable hydrochloride salt for long-term storage .
What analytical techniques validate purity for publication?
Q. Advanced
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to confirm ≥95% purity .
- X-ray crystallography : Resolve single crystals (grown via vapor diffusion) to unambiguously confirm stereochemistry .
How to interpret conflicting biological activity data across studies?
Advanced
Contradictions may arise from assay variability. Standardize by:
- Dose-response curves : Use 8-point dilution series to calculate accurate IC₅₀ values .
- Positive controls : Include reference compounds (e.g., doxorubicin) to normalize inter-lab variability .
- Pathway analysis : Perform RNA-seq on treated cells to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
